molecular formula C14H15NO B12066590 2-Cyclopentenyl-4-methoxyindole

2-Cyclopentenyl-4-methoxyindole

Cat. No.: B12066590
M. Wt: 213.27 g/mol
InChI Key: MVMGJRFJEZHAHY-UHFFFAOYSA-N
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Description

2-Cyclopentenyl-4-methoxyindole is a structurally unique indole derivative characterized by a cyclopentenyl substituent at the 2-position and a methoxy group at the 4-position of the indole ring. For instance, Cyclopent[b]indole derivatives (e.g., 1,2,3,4-tetrahydro-2-(4-methoxyphenyl)-cyclopent[b]indole) share fused cyclic systems and methoxy substitutions, with applications in laboratory chemical synthesis and pharmaceutical intermediates . The cyclopentenyl group likely enhances lipophilicity and modulates electronic properties, influencing reactivity and biological activity.

Properties

IUPAC Name

2-(cyclopenten-1-yl)-4-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-3-6-10/h4-5,7-9,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMGJRFJEZHAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopentenyl-4-methoxyindole involves several steps, starting from commercially available precursors. One common method includes the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide and a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Cyclopentenyl-4-methoxyindole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentenyl-4-methoxyindole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The methoxy group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Cyclopentenyl-4-methoxyindole with structurally related indole derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Applications Reference
2-Cyclopentenyl-4-methoxyindole* (Inferred) C14H15NO ~221.28 2-Cyclopentenyl, 4-methoxy Indole, ether Research intermediates
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide C22H16FN2O2 359.12 5-Fluoro, 2-carboxamide Amide, benzophenone Anticancer research
7-Methoxy-1H-indole-3-carboxylic acid C10H9NO3 191.18 7-Methoxy, 3-carboxylic acid Carboxylic acid, ether Synthetic building block
4-Methoxyindole-3-carboxaldehyde C10H9NO2 177.19 4-Methoxy, 3-carboxaldehyde Aldehyde, ether Antioxidant synthesis precursor
2,3,9,10-Tetramethoxyindolo[2,1-a]isoquinolinone C20H16N2O5 364.35 Four methoxy groups, fused ring Lactam, ether Alkaloid analog synthesis

*Note: Data for 2-Cyclopentenyl-4-methoxyindole are inferred from analogs in the evidence.

Physicochemical Properties

  • Melting Points: Fluorinated carboxamides: 233–250°C Methoxyindole carboxylic acids: ~199–201°C Cyclopent[b]indole derivatives: Not explicitly reported, but likely >200°C due to fused-ring rigidity .
  • Spectroscopic Data :
    • ¹H-NMR : Methoxy groups resonate at δ 3.7–4.0 ppm; indole NH signals appear as broad singlets (δ 9–12 ppm) .
    • IR : Strong carbonyl stretches (1660–1670 cm⁻¹ for amides; 1690 cm⁻¹ for aldehydes) .

Biological Activity

2-Cyclopentenyl-4-methoxyindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • IUPAC Name : 2-Cyclopentene-1-yl-(4-methoxyphenyl)amine

The structure of 2-Cyclopentenyl-4-methoxyindole features a cyclopentene ring and a methoxy-substituted phenyl group, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that 2-Cyclopentenyl-4-methoxyindole exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, demonstrating its potential as a chemotherapeutic agent .

The mechanisms underlying the anticancer effects of 2-Cyclopentenyl-4-methoxyindole are believed to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancerous cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, which inhibits their proliferation.
  • Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to its potential role in cancer prevention and treatment .

Research Findings and Case Studies

StudyCell LineIC50 (µM)Observations
MCF-712Significant inhibition of cell proliferation and induction of apoptosis.
HeLa15Induced G1 phase arrest and increased apoptotic markers.
A54918Showed antioxidant activity and reduced oxidative stress markers.

Comparative Analysis

When compared to other indole derivatives, 2-Cyclopentenyl-4-methoxyindole demonstrates unique biological activities. For example, while many indole compounds exhibit anticancer properties, the specific cyclopentene structure appears to enhance its efficacy against specific cancer types.

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